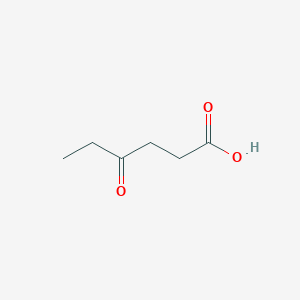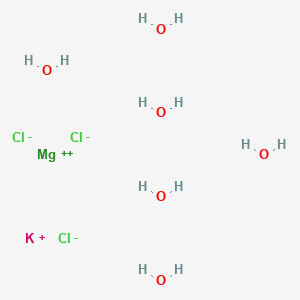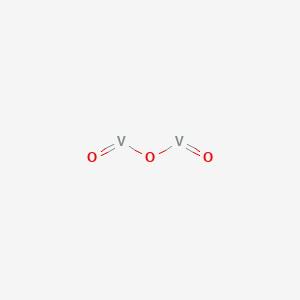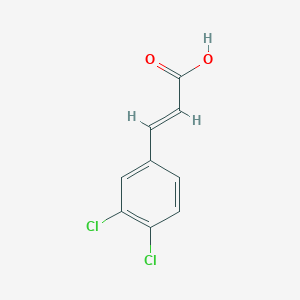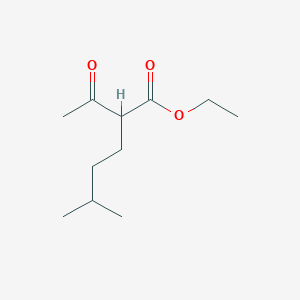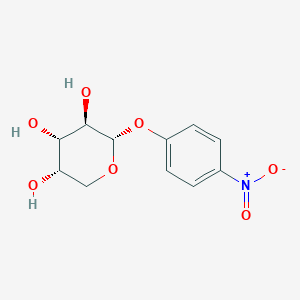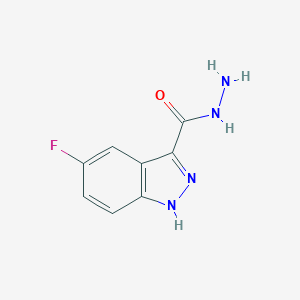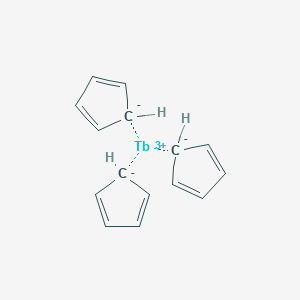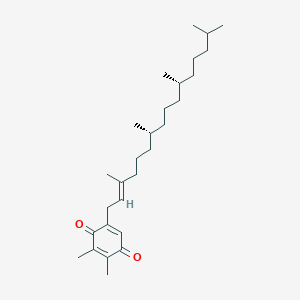
Phytylplastoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytylplastoquinone (Phytol-PQ) is a naturally occurring isoprenoid compound that is vital for photosynthesis in plants. It is a derivative of plastoquinone, which is a quinone molecule that is involved in electron transport during photosynthesis. Phytol-PQ is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which is also known as the non-mevalonate pathway. This pathway is exclusive to plants and some bacteria, making Phytol-PQ a unique molecule with a range of interesting properties.
Wirkmechanismus
The mechanism of action of Phytol-PQ is not fully understood, but it is known to play a crucial role in the electron transport process during photosynthesis. Phytol-PQ is involved in the transfer of electrons from photosystem II to photosystem I, which is essential for the production of ATP and NADPH. Phytol-PQ has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
Phytol-PQ has a range of biochemical and physiological effects, including its role in photosynthesis and its potential use as an antioxidant and anti-inflammatory agent. It has also been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections. Additionally, Phytol-PQ has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Phytol-PQ has several advantages for use in lab experiments, including its availability in large quantities and its stability under a range of conditions. However, it also has some limitations, including its insolubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using Phytol-PQ.
Zukünftige Richtungen
There are several future directions for research on Phytol-PQ. One area of interest is the development of new drugs and therapies based on the properties of Phytol-PQ, such as its antioxidant and anti-inflammatory properties. Another area of interest is the study of the role of Phytol-PQ in photosynthesis and the development of new methods for improving photosynthetic efficiency in plants. Additionally, the potential use of Phytol-PQ in the treatment of neurodegenerative diseases and bacterial infections is an area of active research. Further studies are needed to fully understand the properties and potential uses of Phytol-PQ.
In conclusion, Phytol-PQ is a unique molecule with a range of interesting properties that has been the subject of extensive research. Its role in photosynthesis, potential use as an antioxidant and anti-inflammatory agent, and its antimicrobial and neuroprotective properties make it a molecule of great interest for future research.
Synthesemethoden
The synthesis of Phytol-PQ occurs in the chloroplasts of plants through the MEP pathway. This pathway involves the conversion of glyceraldehyde 3-phosphate and pyruvate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules then combine to form geranylgeranyl pyrophosphate (GGPP), which is the precursor for Phytol-PQ synthesis. The final step in the synthesis of Phytol-PQ involves the attachment of a phytyl tail to the quinone ring of plastoquinone.
Wissenschaftliche Forschungsanwendungen
Phytol-PQ has been the subject of extensive research due to its unique properties. It has been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of cancer cells. Phytol-PQ has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, Phytol-PQ has been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
1177-24-8 |
|---|---|
Produktname |
Phytylplastoquinone |
Molekularformel |
C28H46O2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
2,3-dimethyl-5-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22H,8-16,18H2,1-7H3/b23-17+/t21-,22-/m1/s1 |
InChI-Schlüssel |
ZPVFWTSVFVOTQH-WGEODTKDSA-N |
Isomerische SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
Kanonische SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
Synonyme |
phytylplastoquinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



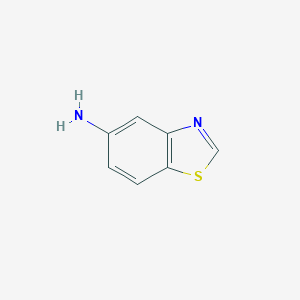
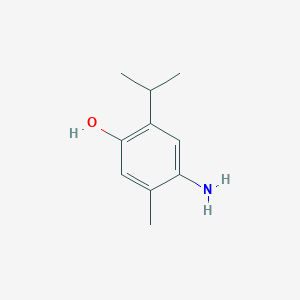
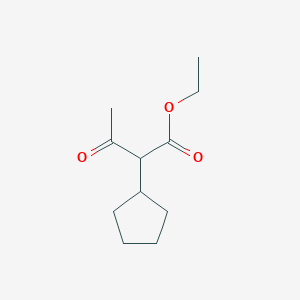
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
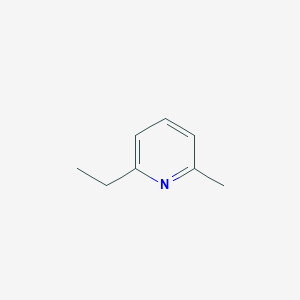
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
